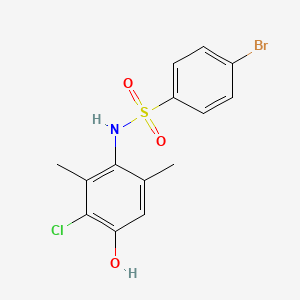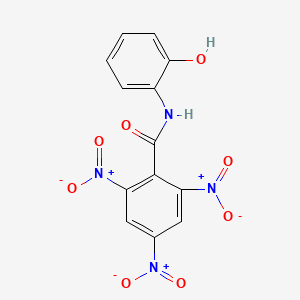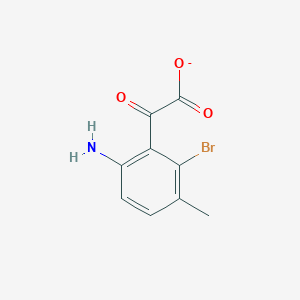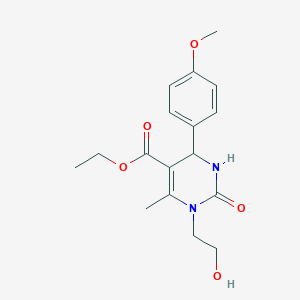![molecular formula C34H32N4O6 B11521022 N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide](/img/structure/B11521022.png)
N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-diphenylcyclobutane-1,3-dicarbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can interact with biological molecules. The compound’s Schiff base moiety allows it to bind to metal ions, facilitating various biochemical reactions. Additionally, its phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
N’1,N’3-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar in structure but with different substituents on the phenyl rings.
N’1,N’3-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains fluorine substituents, which can alter its chemical and biological properties.
Uniqueness
N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential pharmacological applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C34H32N4O6 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
1-N,3-N-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-diphenylcyclobutane-1,3-dicarboxamide |
InChI |
InChI=1S/C34H32N4O6/c1-43-27-17-21(13-15-25(27)39)19-35-37-33(41)31-29(23-9-5-3-6-10-23)32(30(31)24-11-7-4-8-12-24)34(42)38-36-20-22-14-16-26(40)28(18-22)44-2/h3-20,29-32,39-40H,1-2H3,(H,37,41)(H,38,42)/b35-19+,36-20+ |
InChI Key |
WKRIHBSLOYQCOW-CQFWSYKGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl ({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11520946.png)
![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)

![6-bromo-N-({2-[(4-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11520975.png)

![N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11520992.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol](/img/structure/B11521008.png)
![5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11521012.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521017.png)


![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11521028.png)
![N-(4-methoxyphenyl)-2-{5-oxo-3-(thiophen-2-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B11521033.png)
